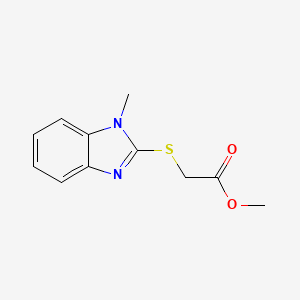
methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This compound, in particular, is characterized by the presence of a benzimidazole ring substituted with a methyl group and a sulfanyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with methyl bromoacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
科学研究应用
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
2-Methyl-1H-benzimidazole: A methyl-substituted derivative with enhanced biological properties.
1-Methyl-1H-benzimidazole-2-thiol:
Uniqueness
Methyl (1-methyl-1H-benzimidazol-2-ylsulfanyl)acetate is unique due to the presence of both a methyl group and a sulfanyl acetate moiety, which confer distinct chemical and biological properties
属性
分子式 |
C11H12N2O2S |
|---|---|
分子量 |
236.29 g/mol |
IUPAC 名称 |
methyl 2-(1-methylbenzimidazol-2-yl)sulfanylacetate |
InChI |
InChI=1S/C11H12N2O2S/c1-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15-2/h3-6H,7H2,1-2H3 |
InChI 键 |
HZAXAWRURYWUBM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
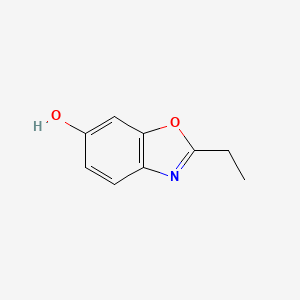
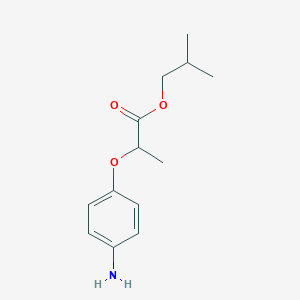
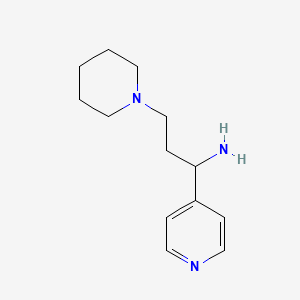
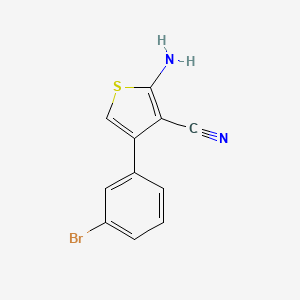
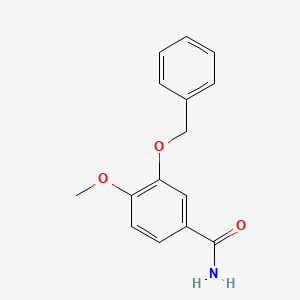
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
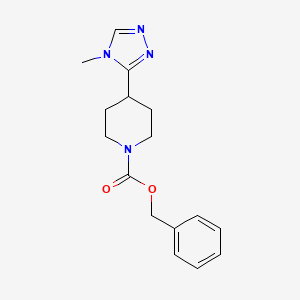
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)
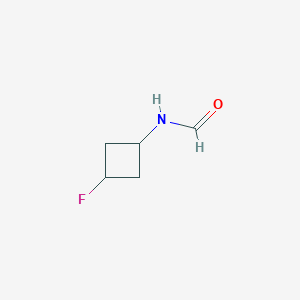
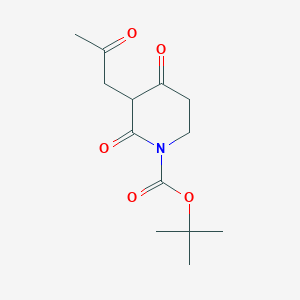

![4-[6-(4-Amino-phenoxy)-pyrimidin-4-ylamino]-cyclohexanol](/img/structure/B13879414.png)
